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Compound of Interest

Compound Name: 1,2-Difluoroethane

Cat. No.: B1293797

For researchers, scientists, and drug development professionals, an in-depth comparison of
experimental and computational thermodynamic data for 1,2-Difluoroethane is presented. This
guide provides a cross-validation of key thermodynamic parameters, details the methodologies
behind the data, and offers a clear, comparative analysis to support advanced research and
modeling applications.

This guide synthesizes and evaluates thermodynamic data for 1,2-Difluoroethane from
leading databases and computational chemistry studies. By presenting a side-by-side
comparison of values for heat capacity, standard enthalpy of formation, and standard entropy,
this document aims to provide a reliable and comprehensive resource for professionals
requiring accurate thermodynamic information for this compound.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative thermodynamic data for 1,2-Difluoroethane
from critically evaluated experimental databases and theoretical calculations.

Table 1: Ideal Gas Heat Capacity (C°p) of 1,2-Difluoroethane at Various Temperatures
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Temperature (K) NIST / TRC Web Thermo Papasavva et al. (ab initio)
Tables (J/mol-K)[1] (J/mol-K)[2]

298.15 67.3+1.3 77.3

300 67.6+14 77.6

400 84.7+1.7 91.8

500 98.7+2.0 104.4

600 1101+ 2.2 114.9

700 119424 123.3

800 127.0x 25 130.4

900 133.3+2.7 136.3

1000 138528 141.3

Table 2: Standard Enthalpy of Formation (AfH°) of 1,2-Difluoroethane at 298.15 K

Data Source Methodology AfH® (kJ/mol)
Active Thermochemical Tables )

Thermochemical Network -454.49 + 0.84[3][4]
(ATcT)
Cheméo (Joback Method) Group Contribution -476.83[5]

Table 3: Standard Molar Entropy (S°) of 1,2-Difluoroethane (Ideal Gas, 1 bar)

Data Source Temperature (K) S° (J/mol-K)
NIST / TRC Web Thermo

298.15 283.4 + 2.8[1]
Tables
Papasavva et al. (ab initio) 298.15 299.1[2]

Experimental and Computational Protocols
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A critical aspect of data validation is understanding the methodologies used to obtain the

reported values. This section details the experimental and computational protocols behind the

data presented.

Experimental Methodologies

The experimental data for 1,2-Difluoroethane compiled in the NIST/TRC Web Thermo Tables

are critically evaluated from a variety of primary literature sources. The primary experimental

techniques underpinning these evaluations include:

o Calorimetry for Heat Capacity and Enthalpy:

o Differential Scanning Calorimetry (DSC): This technique is commonly used to determine

the heat capacity of a substance.[6] A sample and a reference material are subjected to a
controlled temperature program, and the differential heat flow required to maintain both at
the same temperature is measured. This allows for the calculation of the sample's heat
capacity.

Bomb Calorimetry: The standard enthalpy of formation is often derived from the enthalpy
of combustion, which is measured using a bomb calorimeter.[7] The substance is
combusted in a constant-volume vessel (the "bomb") filled with excess oxygen. The heat
released by the reaction is absorbed by the surrounding water bath, and the temperature
change is used to calculate the heat of combustion.

e Spectroscopic Methods for Entropy:

o Third Law Method: The standard entropy of a substance can be determined from heat

capacity data measured down to a very low temperature, in conjunction with the
enthalpies of any phase transitions. The Third Law of Thermodynamics states that the
entropy of a perfect crystal at absolute zero is zero, providing a baseline for the
calculation.[4]

Statistical Mechanics: Entropy can also be calculated from molecular parameters obtained
from spectroscopic techniques such as infrared (IR) and Raman spectroscopy.[1] These
methods provide information about the vibrational and rotational energy levels of the
molecule, which can be used to calculate the partition function and, subsequently, the
entropy.
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Computational Methodologies

The computational data presented in this guide are derived from high-level ab initio molecular
orbital calculations.

e Papasavva et al. (1997):

o Level of Theory: Coupled Cluster with Single and Double and perturbative Triple
excitations (CCSD(T)) for single-point energy calculations, and Mgller-Plesset perturbation
theory to the second order (MP2) for geometry optimizations and frequency calculations.

[2]

o Basis Set: Dunning's correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis
set was employed.[2]

o Thermodynamic Properties Calculation: The thermodynamic properties were calculated
using the rigid rotor-harmonic oscillator approximation based on the optimized molecular
structure and vibrational frequencies.[2] The calculations also accounted for the
contributions of different conformers (gauche and anti) to the overall thermodynamic
properties.

e Franco et al. (2008):

o Level of Theory: Mgller-Plesset perturbation theory to the fourth order with single, double,
triple, and quadruple excitations (MP4(SDTQ)) and Coupled Cluster with Single and
Double and perturbative Triple excitations (CCSD(T)).[1][8]

o Basis Sets: 6-311++G(3df,3pd) and aug-cc-pVQZ.[1][8]

o Thermodynamic Properties Calculation: Statistical thermodynamics formalism was used to
evaluate thermal energy corrections. The study also considered the treatment of the
lowest-frequency vibrational mode as a hindered rotation and included anharmonic
corrections to vibrational frequencies.[1][8]

Data Cross-Validation and Comparison
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A cross-validation of the presented data reveals a good overall agreement between the
critically evaluated experimental values and high-level computational results, lending
confidence to their use in scientific and industrial applications.

o Heat Capacity: The ab initio calculated values for heat capacity from Papasavva et al. are
consistently higher than the critically evaluated data from the NIST/TRC database, with the
deviation increasing slightly with temperature. This is a common observation where the
harmonic oscillator model used in many calculations tends to overestimate heat capacities at
higher temperatures. However, the general trend with temperature is well-reproduced.[2]

o Enthalpy of Formation: The Active Thermochemical Tables (ATcT) provide a highly precise
value for the standard enthalpy of formation, which is derived from a comprehensive network
of experimental and theoretical data. The value calculated using the Joback group
contribution method, as reported by Cheméo, shows a notable deviation, highlighting the
limitations of estimation methods for fluorinated compounds.[3][4][5]

o Entropy: The standard molar entropy calculated by Papasavva et al. is in reasonable
agreement with the value from the NIST/TRC database, with a difference of approximately
5%. This level of agreement is generally considered good for theoretical predictions of
entropy.[1][2]

Visualizing the Data Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of thermodynamic
data for 1,2-Difluoroethane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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